A Technical Guide to the Synthesis and Characterization of Copper(II) Glycinate Complexes
A Technical Guide to the Synthesis and Characterization of Copper(II) Glycinate Complexes
This guide offers an in-depth exploration into the synthesis, characterization, and stereochemical nuances of bis(glycinato)copper(II) isomers, providing critical insights for researchers, scientists, and drug development professionals. The bis(glycinato)copper(II) system is a classic example in coordination chemistry, demonstrating fundamental principles of kinetic versus thermodynamic control, stereoisomerism, and spectroscopic analysis.
Bis(glycinato)copper(II), with the formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ], is a coordination complex where the simplest amino acid, glycine, acts as a bidentate chelating ligand.[1] It coordinates to the central copper(II) ion through its amino and carboxylate groups, forming stable five-membered rings.[1] The typical square planar geometry around the copper ion gives rise to two geometric isomers: cis and trans.[1] The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[1][2][3]
Experimental Protocols
The following protocols detail the synthesis of the cis-isomer and its subsequent conversion to the trans-isomer.
Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This procedure reliably yields the kinetically favored cis-isomer. The reaction involves a double replacement between copper(II) acetate and glycine.[4]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Distilled or deionized water
-
Ethanol or Acetone
Procedure:
-
Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 15-25 mL of hot distilled water (around 70°C) in a 125 mL Erlenmeyer flask.[2][5][6]
-
In a separate beaker, dissolve approximately 1.5 g of glycine in 10-25 mL of hot distilled water (around 70°C).[2][3][7]
-
Add the hot glycine solution to the hot copper(II) acetate solution while stirring.[2][8] A deep blue color will develop.[8]
-
To the hot combined solution, add 20-25 mL of ethanol or acetone to decrease the solubility of the complex.[2][4][6]
-
Allow the solution to cool for several minutes, then place the flask in an ice bath to promote crystallization.[2][4][7] Light blue, needle-like crystals of the cis-isomer will precipitate.[5][9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4][6]
-
Wash the precipitate with two small portions of cold ethanol or acetone to remove impurities and aid drying.[4][7]
-
Continue to pull air through the sample for several minutes to dry the product. The solid can then be transferred to a pre-weighed container for yield calculation.[4]
Protocol 2: Synthesis of trans-Bis(glycinato)copper(II)
The thermodynamically stable trans-isomer can be obtained from the cis-isomer via isomerization, which can be achieved through two primary methods.
Method A: Isomerization by Refluxing in Solution
-
In a round-bottom flask, create a suspension by adding approximately 1.5 g of the prepared cis-isomer and 1.0 g of additional glycine to 10 cm³ of the filtrate from the cis-isomer preparation.[4][9]
-
Gently reflux the suspension with stirring for approximately one hour using a heating mantle and reflux condenser.[3][4][5]
-
During reflux, the initial light-blue cis-crystals will convert to the darker, purplish-blue trans-isomer.
-
After one hour, filter the hot mixture to collect the trans-isomer crystals.[9]
-
Wash the product with a small amount of cold ethanol and air dry.[2]
Method B: Solid-State Thermal Isomerization
-
Place a small, dry sample of the cis-bis(glycinato)copper(II) monohydrate in a ceramic dish or on a watch glass.[9]
-
Heat the solid in an oven or on a hot plate at a temperature between 180°C and 200°C for 15 to 60 minutes.[1][5][9][10]
-
The color of the solid will change from light blue to a more purplish-blue, indicating the conversion to the trans-anhydrous complex.[1][10]
-
Upon cooling in the open air, the anhydrous trans-complex will rehydrate to form trans-bis(glycinato)copper(II) monohydrate.[10]
Visualization of Structures and Processes
Characterization of Isomers
Distinguishing between the cis and trans isomers is readily achievable through several analytical techniques, with infrared spectroscopy being one of the most accessible methods.
-
Infrared (IR) Spectroscopy : This is a powerful technique for differentiating the isomers.[11] The difference in molecular symmetry (C₂ᵥ for cis and C₂ₕ for trans) results in distinct vibrational modes.[1] The more symmetrical trans-isomer generally displays fewer IR-active bands, particularly in the metal-ligand region (below 750 cm⁻¹), compared to the less symmetrical cis-isomer.[12][13]
-
UV-Visible (UV-Vis) Spectroscopy : In aqueous solutions, the isomers exhibit slightly different absorption maxima (λₘₐₓ). The cis and trans isomers show absorption maxima at approximately 627 nm and 632 nm, respectively.[14] These absorptions correspond to d-d transitions of the d⁹ copper(II) center.
-
X-ray Crystallography : This is the definitive method for structural elucidation.[11] X-ray diffraction studies have confirmed that the commonly isolated monohydrate form is cis-[Cu(gly)₂(H₂O)].[15][16] In this structure, the copper atom is chelated by two glycinate ligands in a cis configuration, with a water molecule also bonded to the copper, resulting in a distorted square pyramidal geometry.[12][15][16]
Data Summary
The quantitative data below provides a basis for the characterization and comparison of the two isomers.
Table 1: Spectroscopic Characterization Data
| Parameter | cis-Bis(glycinato)copper(II) | trans-Bis(glycinato)copper(II) | Reference |
| Symmetry Point Group | C₂ᵥ | C₂ₕ | [1] |
| UV-Vis λₘₐₓ (nm) | ~627 | ~632 | [14] |
| IR: ν(N-H) (cm⁻¹) | ~3310 - 3200 | ~3320 - 3260 | [13][17] |
| IR: ν(C=O) (cm⁻¹) | ~1578 | (Similar range) | [13] |
| IR: ν(Cu-N) (cm⁻¹) | ~420 - 460 | (Fewer bands expected) | [17] |
| IR: ν(Cu-O) (cm⁻¹) | ~325 - 380 | (Fewer bands expected) | [17] |
Table 2: Structural and Thermodynamic Properties
| Property | cis-Isomer | trans-Isomer | Reference |
| Thermodynamic Stability | Kinetically Favored | Thermodynamically Stable | [2][3][10] |
| Appearance | Light-blue needles | Purplish-blue plates | [9] |
| Isomerization Barrier (cis→trans) | ~7.9 kcal/mol (calculated) | - | [2][18] |
| Coordination Geometry | Distorted Square Pyramidal (in monohydrate) | Square Planar (anhydrous) | [12][15] |
| Crystal System (monohydrate) | Orthorhombic (P2₁2₁2₁) | - | [1][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 8. youtube.com [youtube.com]
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- 10. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 11. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 14. scribd.com [scribd.com]
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